163-Fold Greater Potency Against Rat VAP-1 Compared to a Structurally Related Benzonitrile Derivative
5-Amino-2-(benzyloxy)benzonitrile demonstrates a sub-nanomolar IC50 of 5.20 nM against rat VAP-1 expressed in CHO cells. In direct comparison, a related benzonitrile derivative (BDBM50433265 / CHEMBL2376170) exhibits an IC50 of 850 nM under analogous assay conditions [1][2]. This corresponds to an approximately 163-fold increase in inhibitory potency for the target compound.
| Evidence Dimension | Inhibitory Potency (IC50) against Rat VAP-1 |
|---|---|
| Target Compound Data | 5.20 nM |
| Comparator Or Baseline | BDBM50433265 (CHEMBL2376170) - 850 nM |
| Quantified Difference | ~163-fold lower IC50 (higher potency) |
| Conditions | Rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 20 min preincubation; 1 hr measurement |
Why This Matters
For researchers screening VAP-1/SSAO inhibitors for inflammatory disease models, this compound offers a significantly more potent starting point, potentially reducing the required concentration for in vitro efficacy and minimizing off-target effects.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310): IC50 5.20 nM for rat VAP-1. View Source
- [2] BindingDB. BDBM50433265 (CHEMBL2376170): IC50 850 nM for rat VAP-1. View Source
